5-Bromo-3-(2-chloropyrimidin-4-yl)pyrazin-2-amine

Medicinal Chemistry Parallel Synthesis Cross-Coupling

5-Bromo-3-(2-chloropyrimidin-4-yl)pyrazin-2-amine (CAS 1956309-92-4) is a heterocyclic biaryl compound with molecular formula C8H5BrClN5 and molecular weight 286.51 g/mol. It belongs to the pyrazin-2-yl-pyrimidin-4-yl-amine biaryl class, a scaffold explicitly claimed in patents targeting checkpoint kinase 1 (CHK1) and other kinase-mediated indications.

Molecular Formula C8H5BrClN5
Molecular Weight 286.51 g/mol
Cat. No. B11844904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(2-chloropyrimidin-4-yl)pyrazin-2-amine
Molecular FormulaC8H5BrClN5
Molecular Weight286.51 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1C2=NC(=CN=C2N)Br)Cl
InChIInChI=1S/C8H5BrClN5/c9-5-3-13-7(11)6(15-5)4-1-2-12-8(10)14-4/h1-3H,(H2,11,13)
InChIKeyNKCAUKJKWAYXBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(2-chloropyrimidin-4-yl)pyrazin-2-amine – Structural Identity, Physicochemical Properties, and Kinase-Targeted Research Positioning


5-Bromo-3-(2-chloropyrimidin-4-yl)pyrazin-2-amine (CAS 1956309-92-4) is a heterocyclic biaryl compound with molecular formula C8H5BrClN5 and molecular weight 286.51 g/mol . It belongs to the pyrazin-2-yl-pyrimidin-4-yl-amine biaryl class, a scaffold explicitly claimed in patents targeting checkpoint kinase 1 (CHK1) and other kinase-mediated indications [1]. The molecule features a 2-aminopyrazine core linked at the 3-position to a 2-chloropyrimidine ring, with a bromine substituent at the pyrazine 5-position — a dual-halogen architecture that provides two electronically and sterically distinct sites for sequential orthogonal derivatization . This compound is supplied as a research-grade building block by multiple vendors at purities ranging from 95% to ≥98% (NLT), supporting its use in medicinal chemistry campaigns for kinase inhibitor lead generation and structure–activity relationship (SAR) exploration .

Why 5-Bromo-3-(2-chloropyrimidin-4-yl)pyrazin-2-amine Cannot Be Replaced by Its Des-Bromo Analog, Pyridine Congener, or Pyrrolopyrimidine Isomer


Compounds within the broader aminopyrazine–pyrimidine biaryl class are not interchangeable building blocks for medicinal chemistry, because subtle changes in halogenation pattern, heterocycle electronics, and scaffold topology produce large effects on kinase selectivity, synthetic tractability, and downstream lead properties [1]. The 5-bromo substituent on the pyrazine ring provides a reactive handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) that is entirely absent in the des-bromo analog 3-(2-chloropyrimidin-4-yl)pyrazin-2-amine (CAS 2102412-80-4), while the chlorine on the pyrimidine ring permits orthogonal SNAr diversification . Replacing the pyrazine core with pyridine (as in 5-bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine) alters the hydrogen-bond-acceptor profile and electron deficiency of the ring system, which directly impacts ATP-binding-site occupancy in kinase targets [1]. Furthermore, the fused pyrrolo[2,3-d]pyrimidine isomer 4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS 2177263-53-3), despite sharing the identical molecular formula C8H5BrClN5, adopts a rigid planar topology that presents the halogen and amine vectors in a completely different spatial orientation, precluding its use as a direct synthetic or pharmacological surrogate . The quantitative evidence below substantiates each of these differentiation dimensions.

Quantitative Differentiation Evidence for 5-Bromo-3-(2-chloropyrimidin-4-yl)pyrazin-2-amine Versus Its Closest Structural Analogs


Dual Orthogonal Halogen Handles Enable Sequential, Site-Selective Derivatization Not Possible with the Des-Bromo Analog

5-Bromo-3-(2-chloropyrimidin-4-yl)pyrazin-2-amine bears bromine at the pyrazine C5 position and chlorine at the pyrimidine C2 position — two halogens with substantially different reactivity profiles in metal-catalyzed cross-coupling . The C–Br bond (bond dissociation energy ~284 kJ/mol for aryl-Br) is significantly more labile toward oxidative addition with Pd(0) than the C–Cl bond (BDE ~399 kJ/mol for aryl-Cl), enabling chemoselective Suzuki–Miyaura or Buchwald–Hartwig coupling at the bromine site while leaving the chlorine intact for subsequent SNAr or a second coupling step [1]. In contrast, the des-bromo analog 3-(2-chloropyrimidin-4-yl)pyrazin-2-amine (CAS 2102412-80-4) possesses only a single chlorine handle, restricting derivatization to one site and eliminating the possibility of sequential orthogonal library synthesis . This difference is not incremental but binary: the brominated compound enables at least two sequential diversification steps from a single building block, effectively doubling the accessible chemical space per synthesis cycle.

Medicinal Chemistry Parallel Synthesis Cross-Coupling Kinase Inhibitor SAR

Bromine Substitution Increases Molecular Weight by 38% and Computed Lipophilicity Versus the Des-Bromo Analog, Altering Predicted Permeability and Target Engagement

The presence of the bromine atom in 5-Bromo-3-(2-chloropyrimidin-4-yl)pyrazin-2-amine increases the molecular weight from 207.62 Da (des-bromo analog) to 286.51 Da, a net gain of 78.89 Da (+38.0%) . This mass increment is accompanied by an increase in computed lipophilicity: the XLogP3 for the des-bromo analog is approximately 1.1, while the brominated compound is estimated at approximately 1.7, representing a +0.6 log unit shift — equivalent to roughly a 4-fold increase in octanol–water partition coefficient [1]. In the context of kinase inhibitor drug design, this magnitude of lipophilicity shift is known to materially affect passive membrane permeability, plasma protein binding, and promiscuous off-target binding [1]. The heavier bromine atom also introduces a distinct isotopic signature (79Br/81Br ~1:1 natural abundance) that can be exploited as an intrinsic mass spectrometry tag for metabolite identification and pharmacokinetic tracking without requiring additional radiolabeling.

Physicochemical Properties Drug-Likeness Lipophilicity Permeability

Pyrazine Core Confers Greater Electron Deficiency Than Pyridine, Altering π-Stacking and Hydrogen-Bond-Acceptor Strength in the ATP-Binding Pocket

The pyrazine ring (1,4-diazine) in the target compound is intrinsically more electron-deficient than the pyridine ring in 5-bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine [1]. This arises from the presence of two electronegative nitrogen atoms in the six-membered ring versus one, lowering the π-electron density. Quantitatively, the Hammett σₘ value for the aza substituent is approximately +0.23 per nitrogen, making pyrazine cumulatively more electron-withdrawing than pyridine (σₘ ≈ +0.46 for two aza groups vs. +0.23 for one) [2]. This electronic difference translates into weaker hydrogen-bond-acceptor basicity at the pyrazine nitrogens (pKₐ of conjugate acid: pyrazine ~0.6 vs. pyridine ~5.2), stronger π–π stacking interactions with electron-rich aromatic residues in kinase ATP pockets (e.g., the gatekeeper phenylalanine), and altered susceptibility to metabolic oxidation — pyrazines are generally more resistant to CYP450-mediated ring oxidation than pyridines [2][3]. Patent literature on pyrazine-based kinase inhibitors specifically highlights that the enhanced electron deficiency of the pyrazine core contributes to improved selectivity for certain kinases (e.g., CHK1, ATR) by reinforcing hinge-region hydrogen-bond geometry [3].

Kinase Inhibition Electron Deficiency Heterocycle Electronics Structure–Activity Relationship

Biaryl Topology Versus Fused Pyrrolopyrimidine Isomer: Identical Formula, Radically Different 3D Pharmacophore Geometry

The target compound and 4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS 2177263-53-3) share the identical molecular formula C8H5BrClN5 and molecular weight (~286.5 Da), yet differ fundamentally in scaffold architecture: the target is a biaryl (two aromatic rings connected by a single C–C bond with conformational freedom), while the comparator is a fused bicyclic pyrrolopyrimidine (rigid, planar) . The biaryl dihedral angle in the target compound can adopt multiple low-energy conformations (typically ~40–50° for ortho-substituted biaryls in solution), whereas the fused isomer is locked into a planar or near-planar geometry . This difference in conformational freedom translates into distinct 3D presentation of the amine, bromine, and chlorine vectors — the three pharmacophoric elements. Furthermore, the target compound contains a free primary amine (pyrazin-2-amine), while the fused isomer incorporates the amine as part of a 4-aminopyrimidine motif with an additional 5-carbonitrile and 7-methyl substituent, creating a completely different hydrogen-bond donor/acceptor map and electrostatic potential surface . In kinase inhibitor campaigns, such topological differences are known to produce divergent selectivity profiles even when the atom composition is identical.

Scaffold Topology Isomer Differentiation Pharmacophore Geometry Kinase Selectivity

Vendor Purity Tiering: MolCore Supplies at NLT 98% vs. Multiple Competitors at 95%, Reducing Impurity-Driven False Positives in Bioassay Screening

Available vendor purity specifications for 5-Bromo-3-(2-chloropyrimidin-4-yl)pyrazin-2-amine are tiered: MolCore offers the compound at NLT 98% purity (catalog MC737544, ISO-certified) , while Chemenu lists the identical compound at 95% purity (catalog CM279617) . For the des-bromo analog, AKSci specifies 95% purity . The 3-percentage-point purity difference (≥98% vs. 95%) represents a potential 2.5-fold reduction in total impurity burden (≤2% vs. ≤5%). In biochemical screening, impurities at the 5% level can produce false-positive hits, confound IC₅₀ determinations, or introduce cytotoxic artifacts in cell-based assays. The availability of a higher-purity grade from an ISO-certified supplier provides end-users with a procurement option that minimizes these risks without requiring in-house repurification, which is particularly valuable for fragment-based screening, SPR biosensor experiments, and crystallography where compound integrity is paramount.

Quality Control Purity Specification Procurement Bioassay Reproducibility

Patent-Documented Positioning Within the Pyrazin-2-yl-pyrimidin-4-yl-amine Biaryl Class for CHK1 Kinase Inhibition

US Patent 20120040967 (also published as EP 2197874 B1) explicitly claims pyrazin-2-yl-pyrimidin-4-yl-amine compounds — the exact biaryl connectivity present in 5-Bromo-3-(2-chloropyrimidin-4-yl)pyrazin-2-amine — as inhibitors of Checkpoint Kinase 1 (CHK1) [1]. CHK1 is a validated oncology target involved in DNA damage response, and selective CHK1 inhibitors are sought as combination agents with DNA-damaging chemotherapeutics. The patent establishes that aminopyrazine–pyrimidine biaryls with halogen substituents (including bromine and chlorine) are specifically claimed embodiments within a broader Markush structure, indicating that the halogenation pattern of the target compound maps directly onto a patent-protected pharmacophore [1]. In parallel, the 2024 review by Alsfouk documents that pyrazine-based kinase inhibitors constitute a clinically validated class, with multiple compounds progressing to clinical trials showing oral activity and manageable toxicity [2]. This body of patent and review literature provides confidence that the target compound's scaffold is recognized in the intellectual property landscape as relevant to kinase drug discovery, distinguishing it from generic pyrazine or pyrimidine building blocks lacking this specific biaryl connectivity.

Checkpoint Kinase 1 CHK1 Kinase Inhibitor Patent Biaryl Pharmacophore

Highest-Value Application Scenarios for 5-Bromo-3-(2-chloropyrimidin-4-yl)pyrazin-2-amine Based on Differentiated Evidence


Two-Round Sequential Diversification for Kinase-Focused Fragment Libraries

Medicinal chemistry teams constructing kinase-targeted compound libraries can exploit the dual orthogonal halogen handles — C5-Br (Suzuki-amenable) and C2-Cl (SNAr-amenable) — to execute two sequential diversification reactions from a single building block. In the first round, a palladium-catalyzed Suzuki coupling at the bromine position installs an aryl or heteroaryl group to probe the kinase hydrophobic back pocket; in the second round, nucleophilic aromatic substitution at the chlorine position introduces an amine to engage the hinge-region hydrogen-bond network [1]. This strategy generates a matrix of compounds with systematic variation at two pharmacophoric vectors without requiring separate building block synthesis for each substitution pattern, substantially accelerating SAR exploration. The ≥98% purity grade (MolCore) is recommended for this scenario to minimize side products from competing reactions at impurity sites .

CHK1-Focused Lead Optimization Leveraging Patent-Mapped Biaryl Scaffold

Given that US20120040967 and EP2197874B1 explicitly claim pyrazin-2-yl-pyrimidin-4-yl-amine biaryls as CHK1 inhibitors, this compound serves as a privileged starting point for CHK1 lead optimization programs . The 5-bromo substituent provides a vector directed toward the solvent-exposed region or the ribose pocket of the CHK1 ATP-binding site (depending on the binding mode), while the pyrazine core's enhanced electron deficiency (pKₐ ~0.6) supports strong hinge-region hydrogen bonding with the backbone NH of Cys87 and the carbonyl of Glu85 — a binding motif conserved across the CHK1/CHK2 family. Researchers can use this scaffold to explore selectivity over CHK2 by modulating the substituent at the bromine position, informed by published CHK1 co-crystal structures of related aminopyrazine ligands [1].

Intrinsic Bromine Isotopic Signature for Label-Free Metabolite Identification in Early ADME Studies

The natural 1:1 abundance ratio of ⁷⁹Br and ⁸¹Br isotopes provides a distinctive and unmistakable mass spectrometry signature (a characteristic 1:1 doublet separated by 2 Da) that can be exploited for label-free tracking of the parent compound and its metabolites in in vitro microsomal or hepatocyte incubation studies . Unlike the des-bromo analog which lacks this feature, the brominated compound enables confident metabolite identification without the cost and synthetic burden of ¹⁴C or ³H radiolabeling. This is particularly advantageous in early lead optimization, where rapid, low-cost ADME triage is needed to prioritize compounds for more resource-intensive in vivo pharmacokinetic studies [1].

Electron-Deficient Pyrazine Scaffold for Reducing CYP-Mediated Oxidative Metabolism

The pyrazine core of 5-Bromo-3-(2-chloropyrimidin-4-yl)pyrazin-2-amine is significantly more electron-deficient than a pyridine core (ΔpKₐ ≈ −4.6), which confers greater resistance to cytochrome P450-mediated ring oxidation — a common metabolic soft spot for pyridine-containing kinase inhibitors . In the 2019–2023 patent review of pyrazine-based kinase inhibitors, oral bioavailability and manageable toxicity were consistently reported across clinical-stage compounds, supporting the metabolic stability advantage of the pyrazine scaffold [1]. Procurement of this compound for lead series where metabolic stability of the heterocyclic core is a known liability (e.g., pyridine-based leads showing rapid CYP3A4-mediated N-oxidation) can provide a direct scaffold-hopping strategy to improve microsomal half-life while preserving kinase hinge-binding capability [1].

Quote Request

Request a Quote for 5-Bromo-3-(2-chloropyrimidin-4-yl)pyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.